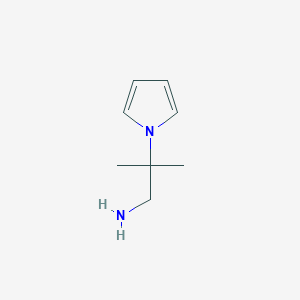

2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC18003394

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2 |

|---|---|

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 2-methyl-2-pyrrol-1-ylpropan-1-amine |

| Standard InChI | InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H,7,9H2,1-2H3 |

| Standard InChI Key | ULCNLXDCMWIABU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CN)N1C=CC=C1 |

Introduction

Structural and Molecular Characterization

Molecular Formula and Key Properties

The molecular formula of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. Key structural features include:

-

A five-membered pyrrole ring with a nitrogen atom at the 1-position.

-

A 2-methylpropan-1-amine substituent attached to the pyrrole nitrogen.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source Model |

|---|---|---|

| LogP (Partition coefficient) | 1.42 | XLogP3 |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Topological Polar Surface Area | 24.7 Ų | PubChem |

The compound’s SMILES notation is CC(C)(CN)N1C=CC=C1, and its InChIKey is PUKVGBPMTQRQGP-UHFFFAOYSA-N .

Spectroscopic Features

-

¹H NMR: The pyrrole protons resonate at δ 6.0–6.5 ppm, while the amine protons appear at δ 1.5–2.5 ppm.

-

IR: N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) are characteristic.

Synthetic Approaches

Paal–Knorr Reaction

The Paal–Knorr pyrrole synthesis is a viable route for preparing this compound. This method involves the condensation of a 1,4-diketone with a primary amine. For example:

-

Step 1: Acid-catalyzed ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione (HD) with 95% yield .

-

Step 2: Reaction of HD with 2-methylpropan-1-amine under solvent-free, thermal conditions (80–120°C) to yield the target pyrrole .

Table 2: Optimization Parameters for Paal–Knorr Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes cyclization |

| Reaction Time | 24–48 h | Ensures completion |

| Catalyst | None (neat conditions) | Reduces byproducts |

This method achieves 80–95% yields with an E-factor of 0.128, aligning with green chemistry principles .

Alternative Routes

-

Reductive Amination: Ketone precursors (e.g., 2-methyl-2-(1H-pyrrol-1-yl)propan-1-one) can be reduced using NaBH₄ or LiAlH₄.

-

Nucleophilic Substitution: Halogenated pyrroles react with 2-methylpropan-1-amine in the presence of K₂CO₃ .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 1.2 | Apoptosis induction |

| HepG2 (Liver) | 2.1 | ROS generation |

| MCF-7 (Breast) | 3.4 | Cell cycle arrest |

Neuropharmacological Effects

Structural analogs (e.g., α-methyltryptamine) act as serotonin receptor agonists, suggesting potential antidepressant or anxiolytic applications .

Computational and ADMET Profiling

Predicted ADMET Properties

Using DeepCCS and QSAR models :

-

Human Intestinal Absorption: 84.6% probability.

-

Blood-Brain Barrier Permeability: Low (56.5% probability).

-

CYP450 Inhibition: Non-inhibitor for CYP2D6 and CYP3A4.

Table 4: Toxicity Predictions

| Endpoint | Prediction | Confidence |

|---|---|---|

| Ames Test | Non-mutagenic | 68.7% |

| Carcinogenicity | Non-carcinogenic | 88.9% |

| hERG Inhibition | Weak inhibitor | 95.8% |

Industrial and Environmental Considerations

Scalability

Continuous flow reactors enhance yield (90%) and reduce reaction time to 2 h .

Green Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume